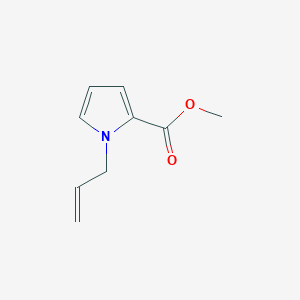
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, also known as DMFBB, is a calcium channel blocker. DMFBB is a synthetic compound that is used in scientific research to study the effects of calcium channel blockers on the body.
Wirkmechanismus
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate works by blocking the L-type calcium channels in the heart and blood vessels. This reduces the amount of calcium that enters the cells, which in turn reduces the amount of calcium available for muscle contraction. This results in a reduction in the workload of the heart, a decrease in blood pressure, and a reduction in the frequency and severity of angina attacks.
Biochemische Und Physiologische Effekte
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a well-established calcium channel blocker that has been extensively studied. This means that there is a large body of literature available on its effects and mechanisms of action. One limitation of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the body.
Zukünftige Richtungen
There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate. One area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on other calcium channels in the body. Another area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on different types of cells, such as cancer cells. Additionally, future research could focus on developing new calcium channel blockers that are more effective and have fewer side effects than Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Conclusion:
In conclusion, Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a calcium channel blocker that is used in scientific research to study the effects of calcium channel blockers on the body. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. While Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has some limitations for lab experiments, it is a well-established compound that has been extensively studied. There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, including studying its effects on other calcium channels and developing new calcium channel blockers.
Synthesemethoden
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate can be synthesized by reacting 2,4-difluorobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with calcium chloride to form Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is used in scientific research to study the effects of calcium channel blockers on the body. Calcium channel blockers are drugs that block the entry of calcium into cells. This can have a variety of effects on the body, including reducing blood pressure, reducing the workload of the heart, and reducing the frequency and severity of angina attacks.
Eigenschaften
CAS-Nummer |
161692-92-8 |
|---|---|
Produktname |
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate |
Molekularformel |
C34H26CaF4O6 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Synonyme |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

